molecular formula C13H17BrN2O B3835087 3-bromo-N'-(1-methylpentylidene)benzohydrazide

3-bromo-N'-(1-methylpentylidene)benzohydrazide

Cat. No. B3835087
M. Wt: 297.19 g/mol
InChI Key: DFYOBOPNLGGNOR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-(1-methylpentylidene)benzohydrazide, also known as BPH, is a chemical compound that has been extensively studied for its potential use in scientific research. BPH is a hydrazide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(1-methylpentylidene)benzohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in inflammation, tumor growth, and cell proliferation. 3-bromo-N'-(1-methylpentylidene)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N'-(1-methylpentylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the expression of certain genes that are involved in inflammation and tumor growth. 3-bromo-N'-(1-methylpentylidene)benzohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N'-(1-methylpentylidene)benzohydrazide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-bromo-N'-(1-methylpentylidene)benzohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-bromo-N'-(1-methylpentylidene)benzohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-bromo-N'-(1-methylpentylidene)benzohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for 3-bromo-N'-(1-methylpentylidene)benzohydrazide research. One area of interest is the development of new derivatives of 3-bromo-N'-(1-methylpentylidene)benzohydrazide that exhibit enhanced biological activity and solubility. Another area of interest is the investigation of the mechanism of action of 3-bromo-N'-(1-methylpentylidene)benzohydrazide, which could lead to the development of new drugs for the treatment of inflammation and cancer. Additionally, 3-bromo-N'-(1-methylpentylidene)benzohydrazide could be used in combination with other compounds to enhance its biological activity and reduce its limitations.

Scientific Research Applications

3-bromo-N'-(1-methylpentylidene)benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects. 3-bromo-N'-(1-methylpentylidene)benzohydrazide has been used in various in vitro and in vivo studies to investigate its effects on different cell lines and animal models. It has also been used in combination with other compounds to enhance its biological activity.

properties

IUPAC Name

3-bromo-N-[(Z)-hexan-2-ylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-3-4-6-10(2)15-16-13(17)11-7-5-8-12(14)9-11/h5,7-9H,3-4,6H2,1-2H3,(H,16,17)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOBOPNLGGNOR-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)C1=CC(=CC=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(Z)-hexan-2-ylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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